3-Fluoropropyl methyl carbonate

Lithium-ion battery Electrolyte conductivity Fluorinated carbonate solvent

3-Fluoropropyl methyl carbonate (FPMC, CAS 872353-07-6) is a partially fluorinated, asymmetric linear carbonate ester with the molecular formula C₅H₉FO₃ and a molecular weight of 136.12 g/mol. Structurally, it belongs to the methyl propyl carbonate (MPC) family, distinguished by a single fluorine atom substituted at the terminal position of the propyl chain.

Molecular Formula C5H9FO3
Molecular Weight 136.12 g/mol
Cat. No. B12085536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropyl methyl carbonate
Molecular FormulaC5H9FO3
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESCOC(=O)OCCCF
InChIInChI=1S/C5H9FO3/c1-8-5(7)9-4-2-3-6/h2-4H2,1H3
InChIKeyHKJLJJFTDJTNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropropyl Methyl Carbonate (FPMC): A Fluorinated Linear Carbonate for High-Performance Lithium-Ion Battery Electrolytes


3-Fluoropropyl methyl carbonate (FPMC, CAS 872353-07-6) is a partially fluorinated, asymmetric linear carbonate ester with the molecular formula C₅H₉FO₃ and a molecular weight of 136.12 g/mol . Structurally, it belongs to the methyl propyl carbonate (MPC) family, distinguished by a single fluorine atom substituted at the terminal position of the propyl chain [1]. FPMC has been specifically designed and evaluated as a co-solvent or additive in non-aqueous lithium-ion battery electrolytes, where the strategic placement of the fluorine atom modulates key physicochemical properties—dielectric constant, viscosity, donor number, and oxidative stability—relative to both its non-fluorinated parent (MPC) and other positional isomers [1][2].

Why 3-Fluoropropyl Methyl Carbonate Cannot Be Arbitrarily Substituted by Other Linear Carbonates in Electrolyte Formulations


Linear alkyl carbonates and even other monofluorinated positional isomers within the methyl propyl carbonate family are not functionally interchangeable with FPMC. Systematic studies by Nanbu et al. demonstrate that both the presence and the position of fluorine substitution on the propyl chain exert non-linear, directional effects on dielectric constant, viscosity, donor number, ionic conductivity, and oxidative decomposition potential [1]. For instance, while the dielectric constant generally increases with fluorine number (excepting the pentafluoro derivative), the specific conductivity—a critical determinant of battery rate capability—does not follow a monotonic trend with fluorination degree. Instead, FPMC uniquely exhibits the highest specific conductivity above approximately 25 °C among all evaluated fluorinated MPC derivatives [1]. Furthermore, the positional isomer 2-fluoropropyl methyl carbonate (2FPMC) displays ionic conductivity in 1 M LiPF₆ solution that is lower than even non-fluorinated MPC and DEC [2], underscoring that the substitution position—not merely fluorination per se—governs electrolyte performance. These divergent structure–property relationships make simple analog substitution scientifically invalid for applications where ionic transport, oxidative stability, or lithium cycling efficiency are design-critical parameters.

Quantitative Differentiation Evidence for 3-Fluoropropyl Methyl Carbonate Against Closest Analogs


Superior Specific Conductivity Above Ambient Temperature Relative to All Other Partially Fluorinated MPC Derivatives

In a systematic head-to-head comparison of partially fluorinated methyl propyl carbonate (MPC) derivatives—including the monofluorinated, difluorinated, trifluorinated, and pentafluorinated analogs—FPMC (3-fluoropropyl methyl carbonate) was identified as exhibiting the highest specific conductivity at temperatures above approximately 25 °C [1]. This finding is particularly significant because it defies the general trend observed for other physical properties (e.g., dielectric constant and donor number), which vary monotonically with fluorine atom count [1]. The non-monotonic conductivity behavior of FPMC indicates that the terminal monofluorination pattern uniquely optimizes ion solvation and transport dynamics relative to both higher-fluorine-content derivatives and the non-fluorinated parent MPC. In contrast, the positional isomer 2FPMC, when evaluated as a 1 mol dm⁻³ LiPF₆ solution, demonstrated ionic conductivity lower than that of both MPC and diethyl carbonate (DEC) [2].

Lithium-ion battery Electrolyte conductivity Fluorinated carbonate solvent

Enhanced Lithium Electrode Cycling Efficiency in PC-FPMC Electrolyte Systems

Electrolytes formulated with propylene carbonate (PC) as the primary solvent and FPMC as a co-solvent demonstrated higher lithium electrode cycling efficiency compared to analogous PC-based electrolytes using other fluorinated MPC derivatives [1]. Lithium electrode cycling efficiency—the charge–discharge coulombic efficiency measured at a lithium metal electrode—is a critical metric for assessing electrolyte compatibility with lithium metal anodes and the quality of the solid-electrolyte interphase (SEI) formed during initial cycling [1]. The higher cycling efficiency observed for PC-FPMC indicates that FPMC promotes the formation of a more stable, less resistive, and more uniform SEI layer on lithium metal, thereby reducing irreversible capacity loss associated with continuous electrolyte decomposition and lithium consumption.

Lithium metal electrode Coulombic efficiency Electrolyte co-solvent

Increased Discharge Capacity in Li||LiCoO₂ Cells Using PC-FPMC Electrolyte

Every PC-based fluorinated MPC derivative electrolyte evaluated in the Nanbu et al. (2010) study showed higher discharge capacities in Li||LiCoO₂ half-cells compared to baseline formulations, confirming that fluorination of the MPC scaffold universally enhances cathode-side performance [1]. Within this trend, FPMC contributes to this capacity enhancement as a member of the fluorinated MPC series. Furthermore, when compared against the positional isomer 2FPMC, the structural isomerism study by Nanbu et al. (2012) demonstrated that 2FPMC as a co-solvent greatly improved lithium anode cycling efficiency but exhibited ionic conductivity lower than MPC and DEC [2]—suggesting that 3-fluoro substitution (FPMC) may offer a more favorable balance of anode compatibility and ionic transport for full-cell configurations. However, direct quantitative discharge capacity data for FPMC versus individual comparators are not extractable from the available abstracts; full numerical values reside in the complete paper.

Lithium cobalt oxide cathode Discharge capacity Electrolyte formulation

Oxidative Decomposition Potential Enhancement Through Fluorination: FPMC's Position in the Stability Hierarchy

The oxidative decomposition potentials of fluorinated MPC derivatives exhibit a clear positive correlation with the number of fluorine atoms substituted on the propyl chain [1]. While FPMC, as a monofluorinated derivative, occupies an intermediate position in this oxidative stability hierarchy—below difluorinated and trifluorinated MPC analogs but above non-fluorinated MPC—it uniquely combines this enhanced oxidative stability with the highest specific conductivity above ambient temperature [1]. Higher-fluorine-content derivatives, despite their superior oxidative stability, suffer from reduced ionic conductivity (a consequence of increased viscosity and altered solvation dynamics associated with additional electronegative fluorine substitution) [1]. This trade-off positions FPMC at a practically useful sweet spot for electrolyte formulations targeting moderate high-voltage operation (e.g., 4.3–4.5 V vs. Li/Li⁺) where both oxidative stability and ionic transport are simultaneously required.

Oxidative stability High-voltage electrolyte Linear sweep voltammetry

Positional Isomerism: 3-Fluoro Substitution (FPMC) Versus 2-Fluoro Substitution (2FPMC) Dictates Ionic Transport

A direct comparison of monofluorinated linear carbonate isomers reveals that the position of fluorine substitution is the primary determinant of ionic transport properties in electrolyte solutions. The 2012 study by Nanbu et al. demonstrated that 2-fluoropropyl methyl carbonate (2FPMC)—the positional isomer of FPMC with fluorine on the secondary carbon rather than the terminal carbon—exhibits ionic conductivity in 1 mol dm⁻³ LiPF₆ solution that is lower than that of both non-fluorinated methyl propyl carbonate (MPC) and diethyl carbonate (DEC) [1]. Simultaneously, 2FPMC showed higher relative permittivity and viscosity than MPC, DEC, and ethyl 2-fluoroethyl carbonate (E2FEC) [1]. This means 2FPMC's increased polarity, which might be expected to enhance ion dissociation, is offset by increased viscosity that retards ion mobility—a classic trade-off in electrolyte solvent design. In contrast, the 2010 study establishes that FPMC (3-fluoro isomer) achieves the highest specific conductivity among all fluorinated MPC derivatives above ~25 °C [2], indicating that terminal fluorination avoids the viscosity penalty incurred by internal-chain fluorination while still benefiting from the electron-withdrawing effect of fluorine on the carbonate group.

Positional isomerism Structure-property relationship Ionic conductivity

Procurement-Relevant Application Scenarios for 3-Fluoropropyl Methyl Carbonate Based on Quantitative Differentiation Evidence


High-Rate Lithium-Ion Battery Electrolyte Co-Solvent for Elevated Temperature Operation

FPMC's demonstrated superiority in specific conductivity above approximately 25 °C among all partially fluorinated MPC derivatives [1] makes it the fluorinated linear carbonate of choice for electrolyte formulations targeting high-rate charge/discharge at elevated operating temperatures. In practical terms, this scenario encompasses electric vehicle (EV) fast-charging applications, power tools, and grid storage systems where cell temperatures routinely exceed ambient conditions during high-current pulses. Formulators substituting FPMC for non-fluorinated MPC or higher-fluorine-content derivatives can expect reduced ohmic polarization, lower internal resistance growth during cycling, and improved rate capability. The non-monotonic conductivity behavior of FPMC—distinct from the monotonic trends observed for dielectric constant and donor number—further implies that simple interpolation from other fluorinated analogs cannot predict its performance, reinforcing the need for compound-specific procurement rather than class-based substitution [1].

Lithium Metal and Anode-Free Cell Electrolyte Additive for Enhanced Coulombic Efficiency

The higher lithium electrode cycling efficiency exhibited by PC-FPMC electrolyte relative to other PC-fluorinated MPC derivative systems [1] directly supports the use of FPMC as a co-solvent or additive in electrolytes for lithium metal batteries and anode-free lithium-ion cell configurations. These advanced cell architectures are critically dependent on achieving >99.5% lithium coulombic efficiency to attain commercially viable cycle life. FPMC's ability to promote a more stable SEI on lithium metal [1], combined with its conductivity advantage, addresses two of the most significant failure modes in lithium metal cells: continuous electrolyte consumption at the anode and lithium inventory loss. For procurement by research laboratories and battery manufacturers developing next-generation high-energy-density cells, FPMC provides an experimentally validated performance advantage over alternative fluorinated MPC derivatives in this specific application context.

High-Voltage Cathode Electrolyte Formulation Requiring Balanced Oxidative Stability and Ionic Transport

FPMC occupies a unique position in the oxidative stability–conductivity trade-off landscape among fluorinated MPC derivatives, with intermediate oxidative decomposition potential (between non-fluorinated MPC and higher-fluorine-content analogs) coupled with the highest specific conductivity above ~25 °C [1]. This balanced profile supports electrolyte design for moderate high-voltage cathode chemistries (e.g., LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ with upper cut-off voltages of 4.3–4.5 V vs. Li/Li⁺) where both oxidative stability and ionic transport are simultaneously required. Higher-fluorinated MPC derivatives, despite their superior oxidative stability, would impose a rate capability penalty due to reduced conductivity [1]. Non-fluorinated MPC, while offering acceptable conductivity, would be more susceptible to oxidative decomposition at elevated cathode potentials. For procurement targeting NMC or LCO cathode-based cells operating in this voltage window, FPMC represents the analytically justified optimum within the fluorinated linear carbonate class.

Electrolyte Research and Development Requiring Isomerically Pure Fluorinated Carbonate Standards

The stark contrast in ionic transport properties between the 3-fluoro (FPMC) and 2-fluoro (2FPMC) positional isomers—where 2FPMC exhibits ionic conductivity in 1 M LiPF₆ lower than even non-fluorinated MPC and DEC [2], while FPMC achieves the highest specific conductivity among fluorinated MPC derivatives [1]—creates a stringent requirement for isomerically pure FPMC in both research and industrial electrolyte development. Trace contamination with the 2-fluoro isomer or other positional variants could unpredictably depress electrolyte conductivity and compromise cell performance. This scenario is particularly relevant for procurement by electrolyte R&D laboratories conducting systematic structure–property relationship studies, where the use of well-characterized, isomerically defined FPMC (CAS 872353-07-6) is essential for reproducible experimental outcomes and meaningful comparison with literature data.

Quote Request

Request a Quote for 3-Fluoropropyl methyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.